
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide is a fluorinated organic compound. It is characterized by the presence of a sulfinyl group attached to a highly fluorinated hexane chain and a benzenesulfonamide moiety. This compound is of interest due to its unique chemical properties, which are influenced by the extensive fluorination.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide typically involves the following steps:
Fluorination of Hexane: The starting material, hexane, undergoes a series of fluorination reactions to introduce the fluorine atoms. This can be achieved using reagents such as cobalt trifluoride (CoF3) or elemental fluorine (F2) under controlled conditions.
Sulfinylation: The fluorinated hexane is then reacted with a sulfinylating agent, such as sulfinyl chloride (SOCl2), to introduce the sulfinyl group.
Coupling with Benzenesulfonamide: The final step involves coupling the sulfinylated fluorinated hexane with benzenesulfonamide. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Fluorination: Using large reactors for the fluorination step to ensure uniformity and efficiency.
Automated Sulfinylation and Coupling: Employing automated systems to control reaction conditions and optimize yield.
化学反应分析
Types of Reactions
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorinated chain can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2R)
Major Products
Oxidation: Formation of sulfonyl derivatives
Reduction: Formation of de-fluorinated or de-sulfinylated products
Substitution: Formation of substituted fluorinated hexane derivatives
科学研究应用
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide involves its interaction with molecular targets through its sulfinyl and fluorinated groups. The extensive fluorination enhances its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and other proteins.
相似化合物的比较
Similar Compounds
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)benzenesulfonamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonylamide: Similar structure but with a sulfonylamide group.
Uniqueness
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide is unique due to the presence of both a sulfinyl group and extensive fluorination. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
61424-50-8 |
|---|---|
分子式 |
C12H6F13NO3S2 |
分子量 |
523.3 g/mol |
IUPAC 名称 |
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfinyl)benzenesulfonamide |
InChI |
InChI=1S/C12H6F13NO3S2/c13-7(14,9(17,18)11(21,22)23)8(15,16)10(19,20)12(24,25)30(27)26-31(28,29)6-4-2-1-3-5-6/h1-5,26H |
InChI 键 |
KCBZUPMIPWBDLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)NS(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


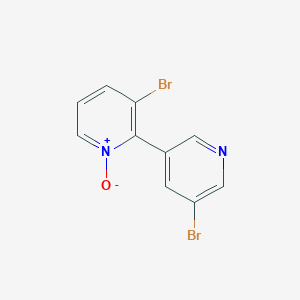
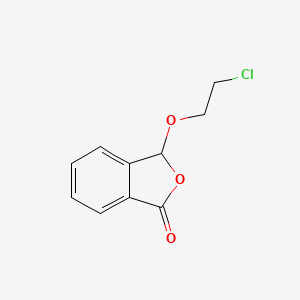

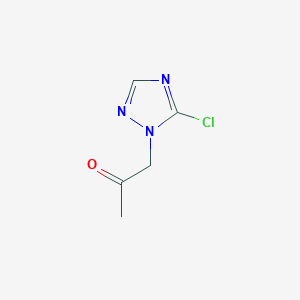
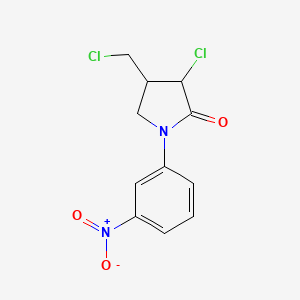
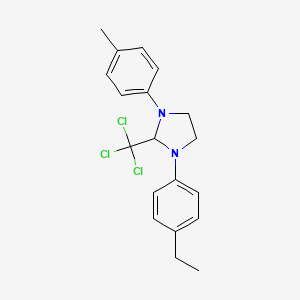

![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
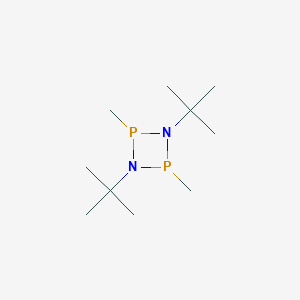
![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
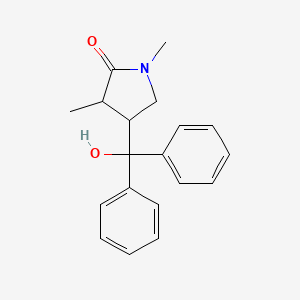
![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran](/img/structure/B14584372.png)

![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)
